2,5-Diazanorbornane dihydrobromide

Description

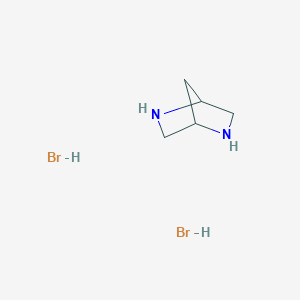

2,5-Diazanorbornane dihydrobromide is a bicyclic diamine compound featuring a norbornane backbone with two nitrogen atoms at the 2- and 5-positions, stabilized by dihydrobromide counterions. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the dihydrobromide salt.

Properties

IUPAC Name |

2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYQWKOXKGJREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Diazanorbornane dihydrobromide is a nitrogen-containing bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within a norbornane framework. This structural configuration is crucial for its biological interactions.

Pharmacological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Antiviral Activity : Preliminary studies suggest that derivatives of 2,5-diazabicyclo compounds may act as antagonists for the CCR5 receptor, which is vital for HIV-1 entry into host cells. This property positions them as potential candidates for HIV therapeutics .

- Calcium Channel Blocking : Similar compounds have shown promise as calcium channel blockers. The mechanism involves competitive binding to the dihydropyridine binding site, which could lead to cardiovascular benefits .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound's structural features allow it to bind competitively to receptors involved in calcium signaling and possibly other pathways related to neurotransmission and muscle contraction .

- Electrophysiological Effects : Studies utilizing electrophysiological techniques have demonstrated that certain derivatives can modulate ion channel activity, influencing cellular excitability and contraction .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological effects of this compound and its analogs:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated efficacy against HIV-1 in vitro through CCR5 antagonism. |

| Study 2 | Calcium Channel Blocking | Showed significant inhibition of calcium influx in cardiac myocytes. |

| Study 3 | Structure-Activity Relationship | Identified key structural modifications that enhance receptor binding affinity and potency. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, pharmacological targets, and research findings for 2,5-diazanorbornane dihydrobromide analogs:

Key Observations:

Core Structure Influence: Piperidine-based compounds (BD 1008, BD 1047) target sigma receptors, suggesting applications in neurological disorders. In contrast, thiadiazine derivatives (L-14, L-17) exhibit antidiabetic and anti-inflammatory effects, emphasizing the role of core heterocycles in directing therapeutic utility . The rigid norbornane backbone in this compound may enhance binding specificity compared to flexible piperidine or thiadiazine cores.

Substituent Effects: Electron-Withdrawing Groups: BD 1008 and BD 1047 feature 3,4-dichlorophenyl groups, which enhance sigma receptor affinity via hydrophobic interactions . Polar Substituents: L-14 and L-17 incorporate morpholino/aminopropylmorpholino groups, improving solubility and enabling interactions with diabetes-related targets (e.g., oxidative stress pathways) .

Counterion Impact: Dihydrobromide salts generally exhibit higher water solubility than free bases, facilitating formulation for intravenous or oral administration. For example, L-14 (dihydrobromide) showed superior solubility compared to non-ionic analogs .

Pharmacological and Mechanistic Differences

- BD 1008 vs. BD 1047: BD 1047’s dimethylamino group enhances σ₁ receptor selectivity, whereas BD 1008’s pyrrolidinyl moiety broadens activity but reduces specificity. This highlights how minor substituent changes alter target engagement .

- L-14 vs. L-17: Despite both being thiadiazine dihydrobromides, L-17’s morpholino group conferred superior renal protection in diabetic rats, while L-14’s aminopropylmorpholino increased apoptosis without mitigating tissue damage. This suggests substituent positioning critically affects regenerative outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.